1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Overview
Description
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a fascinating compound within the field of organic chemistry, often recognized for its unique structural attributes and diverse applications. As an organic salt, it possesses notable features that make it of interest in both laboratory research and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide typically involves the alkylation of 2-(methylthio)imidazole. Here's a general synthetic route:
Step 1: Alkylation of 2-(methylthio)imidazole using iodomethane (methyl iodide) under anhydrous conditions.
Step 2: The reaction mixture is stirred and heated to ensure the completion of the alkylation process, forming the hydroiodide salt.
Industrial Production Methods
On an industrial scale, the process is scaled up, and meticulous control over reaction conditions—such as temperature, pressure, and reactant purity—is maintained. Additionally, high-throughput reactors and purification systems ensure efficient production and isolation of this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Though less common, reductions can alter the thioether or imidazole ring structure.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, typically at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids for sulfoxide formation.
Substitution: Alkyl halides or acyl halides for nucleophilic substitution at the imidazole ring.
Reduction: Sodium borohydride for selective reductions.
Major Products Formed
Oxidation Products: 1-Methyl-2-(methylsulfinyl)-4,5-dihydro-1H-imidazole, or 1-Methyl-2-(methylsulfonyl)-4,5-dihydro-1H-imidazole.
Substitution Products: Varied derivatives depending on the nucleophiles introduced.
Scientific Research Applications
Chemistry
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is often employed as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.
Biology and Medicine
In the realm of medicine, this compound has shown potential as a building block for bioactive molecules, including anti-microbial agents and enzyme inhibitors.
Industry
Industrially, it serves as a precursor in the synthesis of complex molecules used in materials science and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound's mechanism of action primarily depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby altering their normal function.
Molecular Pathways: The presence of the methylthio group allows for interactions with various biological pathways, potentially impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-ethylthio-4,5-dihydro-1H-imidazole hydroiodide
1-Methyl-2-(methylthio)-5,6-dihydro-1H-imidazole hydrobromide
Unique Features
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is unique due to its specific substitution pattern on the imidazole ring, which grants it distinct reactivity and interaction potential compared to other similar compounds. This uniqueness often translates into different biological activities and industrial uses.
Properties
IUPAC Name |
1-methyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.HI/c1-7-4-3-6-5(7)8-2;/h3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRICLUHNYAPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1SC.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484037 | |
Record name | 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61076-89-9 | |
Record name | 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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